N-butyl-2-nitroaniline

Description

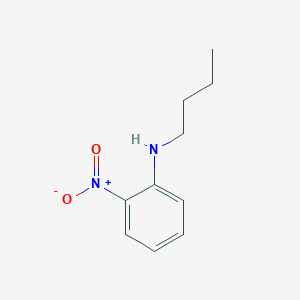

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEZPZDTULJGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of N Butyl 2 Nitroaniline

The physical and chemical properties of N-butyl-2-nitroaniline are determined by its molecular structure. The presence of the polar nitro group and the hydrogen-bonding capable N-H group, combined with the nonpolar n-butyl chain, results in its characteristic solubility and physical state.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 42896-66-2 bldpharm.combldpharm.com |

| Molecular Formula | C₁₀H₁₄N₂O₂ bldpharm.combldpharm.com |

| Molecular Weight | 194.23 g/mol bldpharm.combldpharm.com |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Soluble in organic solvents like 1,4-dioxane (B91453) and dichloromethane. nih.gov |

Elucidation of Reaction Mechanisms and Pathways Involving N Butyl 2 Nitroaniline

Intramolecular Transformations of N-butyl-2-nitroaniline

Intramolecular oxidation of the n-butyl chain in protonated this compound

Under specific conditions, such as collisional activation in the gas phase during mass spectrometry, protonated this compound undergoes remarkable intramolecular oxidation reactions. nih.govnih.gov This process involves the transfer of an oxygen atom from the ortho-nitro group to the n-butyl side chain, leading to the formation of oxidized products. nih.gov

Studies using tandem mass spectrometry (MS/MS) have shown that the protonated molecular ion ([M+H]⁺) of this compound dissociates through competitive elimination pathways. nih.gov These pathways result in the loss of neutral molecules corresponding to butanoic acid and propanol (B110389). nih.govwustl.edu The elimination of butanoic acid indicates oxidation at the first carbon of the butyl chain, while the loss of propanol suggests oxidation can also occur at the second carbon of the alkyl chain. nih.gov This unusual oxidation of the alkyl side chain is a direct consequence of the intramolecular oxygen transfer from the nitro group. nih.govnih.gov

The fragmentation patterns observed upon collisional activation provide clear evidence for this oxidation. The major fragment ions are formed by the elimination of specific neutral species from the protonated parent molecule. nih.gov

Table 1: Major Fragmentation Pathways of Protonated this compound upon Collisional Activation

| Precursor Ion (m/z) | Neutral Loss | Elemental Composition of Loss | Product Ion (m/z) | Inferred Reaction |

| [M+H]⁺ | Elements of Butanoic Acid | C₄H₈O₂ | [M+H - 88]⁺ | Oxidation of the n-butyl chain |

| [M+H]⁺ | Elements of Propanol | C₃H₈O | [M+H - 60]⁺ | Oxidation of the n-butyl chain |

Data sourced from studies on the collisional activation of protonated N-alkyl-2-nitroanilines. nih.gov

Oxygen atom rearrangement mechanisms

The mechanism for the intramolecular oxidation is initiated by the protonation of the this compound molecule, typically at the nitro group, upon electrospray ionization. nih.gov The subsequent collisional activation provides the energy required for the rearrangement. nih.govnih.gov

The proposed mechanism involves several key steps:

Protonation and Hydride Abstraction: The process begins with the proton shifting to the nitro group. The unprotonated oxygen atom of this O-protonated species then abstracts a hydride ion from the first CH₂ group of the n-butyl chain. nih.gov

Hydroxyl Migration: The resulting intermediate undergoes further rearrangement through the migration of a hydroxyl anion from the nitrogen to the electron-deficient carbon of the alkyl chain. This step completes the transfer of an oxygen atom from the nitro group to the carbon chain. nih.gov

Hydrogen Shifts: A series of suprafacial 1,5 and 1,6 hydrogen shifts transform the intermediate, positioning the atoms for the final elimination step. nih.gov

Elimination: The rearranged intermediate then fragments, eliminating a stable neutral molecule like butanoic acid, with the concomitant reduction of the nitro group. nih.gov

This complex rearrangement highlights the role of the nitro group not just as a substituent but as an active participant in the molecule's transformation, acting as an internal oxidant for the alkyl chain. nih.govresearchgate.net

Intermolecular Reactivity of this compound

Nucleophilic substitution reactions at the aromatic ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) reactions due to the strong electron-withdrawing nature of the nitro group. This effect is even more pronounced in related dinitro- and trinitro- derivatives. While direct examples for this compound are specific, the reactivity can be inferred from closely related compounds. For instance, N-n-butyl-2,6-dinitroaniline reacts with sodium hydroxide (B78521) in a dioxane-water mixture, leading to the substitution of an amino group to form 2,6-dinitrophenol. researchgate.net Similarly, the reaction of N-butyl-2,4,6-trinitroaniline with NaOH yields 2,4,6-trinitrophenol. researchgate.net These reactions demonstrate that the C-N bond of the amine can be cleaved by a strong nucleophile, with the amine acting as a leaving group. The rate and outcome of these reactions can be highly dependent on the solvent system and the concentration of the nucleophile. researchgate.netresearchgate.net

Cyclization pathways leading to fused heterocyclic systems (e.g., benzimidazole (B57391) N-oxides)

A significant intermolecular reaction pathway for N-alkyl-2-nitroanilines is base-mediated cyclization to form benzimidazole N-oxides. nih.govresearchgate.netcdnsciencepub.com This reaction is a cornerstone for the synthesis of this important class of heterocyclic compounds, which are not accessible by direct oxidation of benzimidazoles. conicet.gov.arresearchgate.net

The reaction is typically carried out by heating the N-alkyl-2-nitroaniline derivative with a base, such as sodium hydroxide, in a suitable solvent like a dioxane-water mixture. researchgate.netcdnsciencepub.com The mechanism involves the deprotonation of the secondary amine by the base. The resulting anion then acts as an intramolecular nucleophile, attacking the carbon atom of the aromatic ring that is attached to the nitro group. This is followed by a rearrangement and elimination of a water molecule to yield the fused heterocyclic system.

A notable example is the reaction of N-n-butyl-2,6-dinitroaniline with NaOH, which quantitatively yields 7-nitro-2-n-propylbenzimidazole-3-oxide. researchgate.net In this specific case, a portion of the butyl group is lost during the reaction. The scope of this cyclization is broad, but it can be influenced by the nature of the substituents on both the aromatic ring and the alkyl chain. cdnsciencepub.com

Table 2: Examples of Base-Mediated Cyclization of N-Alkyl-Nitroaniline Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

| N-n-butyl-2,6-dinitroaniline | NaOH, 60% dioxane-water, reflux | 7-nitro-2-n-propylbenzimidazole-3-oxide | researchgate.net |

| N-butyl-2,4,6-trinitroaniline | NaOH, 60% 1,4-dioxane (B91453)/H₂O | 5,7-dinitro-2-propyl-1H-benzimidazole 3-oxide | researchgate.net |

| General N-alkyl-2-nitroanilines | NaOH, 60% 1,4-dioxane-water, reflux | Benzimidazole N-oxide derivatives | cdnsciencepub.com |

Reduction of the nitro group to amine functionalities (e.g., phenylenediamines)

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields N-substituted o-phenylenediamines. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles. rsc.orgsci-hub.se

A common and efficient method for this reduction is catalytic hydrogenation. For example, 4-n-butyl-2-nitroaniline can be quantitatively reduced to 4-n-butyl-1,2-phenylenediamine by shaking it in an ethanol (B145695) solution with a platinum oxide catalyst under a hydrogen atmosphere. prepchem.com Similarly, 4-tert-butyl-2-nitroaniline (B188902) is reduced to its corresponding phenylenediamine using a Palladium on carbon (Pd/C) catalyst and hydrogen gas. acs.org

Table 3: Reduction of N-Butyl-Nitroaniline Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-n-Butyl-2-nitroaniline | H₂, Platinum oxide, Ethanol | 4-n-butyl-1,2-phenylenediamine | prepchem.com |

| 4-tert-Butyl-2-nitroaniline | H₂ (46 psi), 5% Pd/C, Methanol | 4-tert-butyl-1,2-phenylenediamine | acs.org |

| General 2-Nitroaniline (B44862) | Various catalytic systems (e.g., NaBH₄ with a catalyst) | o-Phenylenediamine | nih.gov |

This reduction is a key step in multi-step synthetic sequences, converting the electron-withdrawing nitro group into an electron-donating amino group, thereby significantly altering the chemical properties and reactivity of the aromatic ring for subsequent reactions. rsc.org

The environmental fate of this compound is governed by various transformation and degradation processes. These pathways, which include biological and abiotic mechanisms, are crucial for determining the compound's persistence, mobility, and potential impact in different environmental compartments. The primary degradation routes involve biotransformation by microorganisms and decomposition through photolytic and hydrolytic reactions.

Biotransformation mechanisms (e.g., nitroreduction, N-dealkylation)

The biotransformation of nitroaromatic compounds like this compound is a significant degradation pathway, particularly under anaerobic conditions. oup.com Microorganisms have evolved enzymatic systems capable of transforming these xenobiotic compounds. The key mechanisms involved are nitroreduction and N-dealkylation.

Nitroreduction: The initial and often rate-limiting step in the anaerobic biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). oup.comethernet.edu.et This reaction is catalyzed by nitroreductase enzymes, which are flavoproteins that utilize reducing equivalents from cofactors like NAD(P)H. nih.govresearchgate.net The process typically occurs in a stepwise manner, involving the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates. These intermediates, however, are often highly reactive and rapidly converted to the more stable amino derivative. nih.gov For this compound, this pathway would lead to the formation of N¹-butylbenzene-1,2-diamine. The reduction of the nitro group generally increases the molecule's susceptibility to further aerobic degradation. oup.com

N-dealkylation: Following or concurrent with nitroreduction, N-dealkylation can occur. This process involves the enzymatic cleavage of the N-butyl group from the amino nitrogen. Studies on similar dinitroaniline herbicides, such as butralin (B1668113), have shown that N-dealkylation can proceed through an oxidative hydroxylation mechanism catalyzed by multifunctional nitroreductase enzymes. nih.gov This reaction introduces a hydroxyl group onto the carbon of the alkyl chain attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate can then decompose, releasing the alkyl group as an aldehyde or ketone (in this case, butanone from a sec-butyl group) and leaving a primary amine. nih.govresearchgate.net In the case of this compound, N-dealkylation of the nitro-reduced intermediate would ultimately yield 1,2-diaminobenzene.

A study on the bacterium Sphingopyxis sp. strain HMH, which degrades the herbicide butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline), identified a novel pathway involving sequential nitroreduction and N-dealkylation catalyzed by a single flavin-nitroreductase enzyme, NfnB. nih.gov This provides a model for the potential biotransformation of this compound.

| Step | Reaction | Intermediate/Product | Enzyme/Process | Reference |

|---|---|---|---|---|

| 1 | Nitroreduction | N¹-butylbenzene-1,2-diamine | Nitroreductase | oup.comnih.govresearchgate.net |

| 2 | N-dealkylation | 1,2-Diaminobenzene and Butanal | Oxidative Hydroxylation | nih.govresearchgate.net |

Photolytic and hydrolytic decomposition in environmental matrices

Abiotic degradation processes, including photolysis and hydrolysis, also contribute to the transformation of this compound in the environment, particularly in aquatic systems and on soil surfaces.

Photolytic Decomposition: Photodegradation occurs when a chemical absorbs light energy, leading to its decomposition. jst.go.jp Nitroaromatic compounds can undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.govacs.org Studies on related nitroaniline herbicides, such as trifluralin, have demonstrated that photolysis can lead to two competing pathways: N-dealkylation and cyclization. researchgate.netresearchgate.net

N-dealkylation: Similar to the biotic pathway, the absorption of UV-Vis light can induce the cleavage of the N-butyl group. The presence of dissolved oxygen can accelerate this photodealkylation process. researchgate.net

Cyclization: In some cases, intramolecular cyclization can occur. For ortho-nitroanilines, this can involve the nitro group and the ortho alkylamino side chain, leading to the formation of a benzimidazole N-oxide derivative. researchgate.netresearchgate.net For this compound, this would result in the formation of a propyl-substituted benzimidazole N-oxide. The preference for dealkylation versus cyclization can be influenced by the solvent matrix. researchgate.net

Hydrolytic Decomposition: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While nitroanilines themselves lack functional groups that are readily hydrolyzed under typical environmental pH conditions, decomposition can be significant under strongly basic conditions. nih.gov Kinetic studies on N-n-butyl-2,6-dinitroaniline have shown that reaction with hydroxide ions (OH⁻) can lead to competing pathways of nucleophilic aromatic substitution and intramolecular cyclization. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In the presence of a strong base like NaOH, a hydroxide ion can displace the nitro group to form a nitrophenol derivative. researchgate.netresearchgate.net

Base-Catalyzed Cyclization: In basic conditions, the amino group can be deprotonated, initiating an intramolecular cyclization reaction involving the ortho-nitro group to form a benzimidazole N-oxide. researchgate.netresearchgate.netnih.gov The relative yield of the substitution versus the cyclization product can depend on the hydroxide ion concentration. researchgate.net

| Process | Condition | Reaction Pathway | Major Product(s) | Reference |

|---|---|---|---|---|

| Photolysis | UV-Vis Light | N-dealkylation | 2-Nitroaniline | researchgate.net |

| Intramolecular Cyclization | Propyl-benzimidazole N-oxide | researchgate.netresearchgate.net | ||

| Hydrolysis | Basic (e.g., NaOH) | Nucleophilic Aromatic Substitution | 2-Butylaminophenol | researchgate.netresearchgate.net |

| Base-Catalyzed Cyclization | Propyl-benzimidazole N-oxide | researchgate.netresearchgate.netnih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for N Butyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum, the protons of the butyl group are expected in the aliphatic region (approx. 0.9-3.5 ppm). The terminal methyl (CH₃) protons would appear as a triplet furthest upfield, while the methylene (B1212753) (CH₂) group attached to the nitrogen atom would be the most deshielded of the alkyl protons, appearing as a triplet further downfield due to the inductive effect of the nitrogen. The aromatic protons would resonate in the downfield region (approx. 6.5-8.2 ppm), with their splitting patterns dictated by their positions relative to the amino and nitro substituents. For instance, the proton ortho to the nitro group is typically the most deshielded. chemicalbook.com

The ¹³C NMR spectrum complements the proton data. The carbons of the butyl chain would appear in the upfield region (approx. 14-55 ppm). The aromatic carbons would be observed between approximately 115 and 150 ppm. The carbon atom bonded to the nitro group (C-2) and the carbon atom bonded to the amino group (C-1) would be significantly influenced by the electronic effects of these substituents. mdpi.com

Table 1: Representative NMR Data for the N,N-di-n-butyl-2-nitroaniline Analog Data obtained in CDCl₃. Source: rsc.orgrsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.87 - 7.66 | 119.9, 122.4, 126.0, 132.7 |

| N-CH₂ -CH₂-CH₂-CH₃ | 3.06 - 3.08 | 52.5 |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.46 - 1.48 | 29.7 |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.24 - 1.26 | 20.3 |

| N-CH₂-CH₂-CH₂-CH₃ | 0.85 - 0.87 | 14.1 |

| Aromatic C-N | - | 143.4, 145.3 |

| Aromatic C-NO₂ | - | - |

Note: The table presents data for N,N-di-n-butyl-2-nitroaniline as a reference for the expected shifts in N-butyl-2-nitroaniline.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the electronic environment of nitrogen atoms within a molecule. oecd.org For this compound, ¹⁵N NMR can provide distinct signals for the two different nitrogen atoms: the amino nitrogen (-NH) and the nitro group nitrogen (-NO₂).

The chemical shifts of these nitrogen atoms are highly sensitive to factors such as hybridization, oxidation state, and electron density. acs.orgnih.gov The amino nitrogen is expected to resonate in a region typical for arylamines, while the nitro nitrogen will appear in a significantly different, more downfield region characteristic of nitro compounds. This large difference in chemical shift allows for unambiguous confirmation of the presence of both functional groups. Furthermore, substituent effects on the aromatic ring can influence these shifts, providing deeper insight into the molecule's electronic structure. mdpi.com While specific ¹⁵N NMR data for this compound is scarce, the technique remains a valuable tool for distinguishing between isomers or identifying products of reactions involving the nitrogen centers, such as reduction of the nitro group.

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of all proton and carbon signals, especially for complex structures. emerypharma.com For this compound, several 2D techniques would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. walisongo.ac.id It would reveal the sequence of the butyl chain by showing correlations between the N-H proton and the adjacent N-CH₂ protons, and sequentially between the CH₂-CH₂-CH₂-CH₃ protons. It would also establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It allows for the definitive assignment of each protonated carbon in the molecule by linking the already analyzed ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. walisongo.ac.id It is particularly vital for identifying quaternary (non-protonated) carbons and for piecing together different parts of the molecule. For this compound, HMBC would show a correlation from the N-CH₂ protons to the aromatic carbon C-1, confirming the attachment of the butyl group to the aniline (B41778) nitrogen. It would also show correlations from the aromatic protons to neighboring carbons, helping to assign the aromatic signals definitively.

Mass Spectrometry (MS) in the Investigation of this compound and Its Fragments

Mass spectrometry is an essential analytical tool that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful method for studying the intrinsic gas-phase chemistry of ions.

Studies on N-alkyl-2-nitroanilines have shown that under ESI-MS conditions, this compound forms a protonated molecular ion, [M+H]⁺, with a mass-to-charge ratio (m/z) of 195.1128. nih.gov Upon collisional activation (a process used in MS/MS), this ion undergoes unusual fragmentation pathways involving intramolecular oxidation of the alkyl chain by the nitro group. nih.gov The primary fragmentation pathways observed are the competitive neutral losses of the elements of butanoic acid (C₄H₈O₂) and propanol (B110389) (C₃H₈O). nih.gov

Table 2: Key ESI-MS/MS Fragments of Protonated this compound Source: nih.gov

| Ion | Formula | Calculated m/z | Observed m/z | Proposed Neutral Loss |

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.1128 | 195.1127 | - |

| [M+H - C₃H₈O]⁺ | C₇H₇N₂O⁺ | 135.0553 | 135.0552 | Propanol |

| [M+H - C₄H₈O₂]⁺ | C₆H₇N₂⁺ | 107.0604 | 107.0603 | Butanoic Acid |

These characteristic fragmentation patterns are valuable for the structural identification of this compound in complex mixtures and for differentiating it from its isomers.

Understanding the metabolic fate of this compound is critical in various fields. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) is the premier technique for such investigations. researchgate.netmdpi.com UPLC provides rapid and efficient separation of the parent compound from its potential metabolites in a complex biological matrix, while HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.

While specific metabolic studies on this compound are not widely reported, the degradation pathways of structurally related nitroaromatic compounds offer a predictive model. For instance, studies on other nitroanilines show that metabolic transformations often involve reactions such as reduction of the nitro group to an amino group, hydroxylation of the aromatic ring or the alkyl side chain, and N-dealkylation. plos.org

Using UPLC-HRMS, one could propose and identify potential metabolites of this compound by searching for the accurate masses of these predicted products. For example, reduction would lead to N-butyl-1,2-benzenediamine, while hydroxylation of the butyl chain would yield a series of hydroxylated isomers. The fragmentation patterns of these potential metabolites, obtained via HRMS/MS, would then be used to confirm their structures. plos.org This approach provides a powerful strategy for elucidating the biotransformation pathways of this compound.

Electron Spin Resonance (ESR) Spectroscopy: Probing Radical Intermediates and Steric Effects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of radical species. In the context of this compound, ESR spectroscopy is particularly useful for studying its radical anion, which can be generated through electrochemical reduction or chemical reactions. researchgate.netrsc.orgchemrxiv.org The analysis of the ESR spectrum provides detailed information about the distribution of the unpaired electron's spin density across the molecule, which is influenced by the electronic and steric properties of its substituents.

The radical anion of nitroaromatic compounds is a key intermediate in various chemical processes. chemrxiv.org ESR studies on related nitrobenzene (B124822) anion radicals show that the unpaired electron is primarily localized on the nitro group. rsc.orgresearchgate.net The interaction of this electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) results in a characteristic hyperfine splitting pattern. The magnitude of the nitrogen hyperfine coupling constant (aₙ) is sensitive to the electronic environment and the geometry of the nitro group relative to the aromatic ring. researchgate.net

Steric hindrance plays a significant role in the electronic structure of substituted nitroanilines. In this compound, the ortho-positioning of the bulky n-butyl group and the amino group relative to the nitro group can cause the nitro group to twist out of the plane of the benzene (B151609) ring. researchgate.netyoutube.com ESR studies on sterically hindered nitroaromatic radicals have demonstrated that such twisting leads to a notable increase in the nitrogen hyperfine coupling constant (aₙ) and a corresponding decrease in the ring proton coupling constants. researchgate.net This is because the out-of-plane rotation disrupts the π-conjugation between the nitro group and the aromatic ring, leading to increased spin density on the nitrogen atom. rsc.org By analyzing these hyperfine coupling constants, ESR spectroscopy allows for a quantitative assessment of the steric effects imposed by the n-butyl and amino groups on the nitro functionality.

Table 1: Representative ESR Hyperfine Coupling Constants for Nitroaromatic Radical Anions

| Radical Anion Species | Nitrogen Coupling (aₙ / G) | Proton Couplings (aH / G) | Reference |

| Nitrobenzene | 9.7 - 10.5 | o: 3.4, m: 1.1, p: 4.1 | chemrxiv.orgresearchgate.net |

| 2-Methylnitrobenzene | 11.8 | Variable | researchgate.net |

| 2,6-Dimethylnitrobenzene | 14.1 | m: 1.5, p: 5.5 | researchgate.net |

| 2-t-Butyl-N,N-dimethyl-4-nitroaniline | > 10.0 | Establishes steric perturbation | researchgate.net |

Note: Data is for related compounds to illustrate trends. The specific values for this compound would require experimental determination but are expected to reflect significant steric hindrance.

Electronic Spectroscopy: UV-Vis and NIR Applications in Understanding Electronic Transitions and Solvation Effects

Electronic spectroscopy, encompassing the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino and nitro groups. libretexts.org The key transitions are typically π → π* and n → π*. uobabylon.edu.iqinflibnet.ac.in

The π → π* transitions are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. These are generally lower in energy and intensity than π → π* transitions. libretexts.orginflibnet.ac.in The presence of both an electron-donating group (-NHC₄H₉) and an electron-withdrawing group (-NO₂) on the aromatic ring leads to an intramolecular charge transfer (ICT) character in the lowest energy absorption band, which is highly sensitive to the molecular environment. researchgate.net

This sensitivity manifests as solvatochromism, where the position of the absorption maximum (λₘₐₓ) changes with the polarity of the solvent. researchgate.netnih.gov In polar solvents, the excited state, which possesses a larger dipole moment due to the ICT, is stabilized more than the ground state. This typically leads to a bathochromic (red) shift in the π → π* transition. researchgate.net Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar, hydrogen-bonding solvents because the solvent molecules can stabilize the ground state's non-bonding electrons, increasing the energy required for the transition. uobabylon.edu.iq Studying these solvatochromic shifts provides valuable information about the electronic structure of the excited state and the nature of solute-solvent interactions. dntb.gov.ua NIR spectroscopy can further investigate the optical properties, such as determining the optical band gap of the material in its solid state. researchgate.netresearchgate.net

Table 2: Solvatochromic Shifts for p-Nitroaniline in Various Solvents

| Solvent | Dielectric Constant (ε) | λₘₐₓ (nm) | Type of Shift | Reference |

| Cyclohexane | 2.02 | 323 | - | researchgate.net |

| Dichloromethane | 8.93 | 345 | Bathochromic | researchgate.net |

| Acetonitrile | 37.5 | 360 | Bathochromic | researchgate.net |

| Methanol | 32.7 | 374 | Bathochromic | researchgate.net |

Note: Data for p-nitroaniline is shown to illustrate the principle of solvatochromism in nitroanilines. This compound is expected to show similar behavior.

Infrared (IR) Spectroscopy: Vibrational Analysis and Insights into Molecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure and bonding within a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. researchgate.net Analysis of these frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed vibrational assignment. nih.govtandfonline.com

Key vibrational modes for this compound include the stretching and bending of the N-H, C-H, N-O, C-N, and C=C bonds. The nitro group (-NO₂) exhibits two characteristic and strong stretching vibrations: the asymmetric stretch (νₐₛ) typically found around 1500-1530 cm⁻¹ and the symmetric stretch (νₛ) around 1330-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic environment and steric hindrance. The secondary amine (N-H) group shows a characteristic stretching vibration in the 3300-3500 cm⁻¹ region. researchgate.net The presence of an intramolecular hydrogen bond between the amino N-H and an oxygen atom of the ortho-nitro group is highly probable in this molecule, which would lead to a red shift (lower frequency) and broadening of the N-H stretching band. nih.gov

The aliphatic n-butyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric) and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region. researchgate.net By carefully analyzing the positions and intensities of these absorption bands, IR spectroscopy provides critical insights into the molecular structure, functional group integrity, and intramolecular interactions, such as hydrogen bonding, within this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound (Predicted based on related compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

| N-H Stretch (H-bonded) | ~3350 | Medium, Broad | researchgate.netnih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | researchgate.net |

| NO₂ Asymmetric Stretch | 1500 - 1530 | Strong | researchgate.netnih.gov |

| NO₂ Symmetric Stretch | 1330 - 1370 | Strong | researchgate.netnih.gov |

| C-N Stretch | 1240 - 1290 | Strong | researchgate.net |

Computational Chemistry and Theoretical Modeling of N Butyl 2 Nitroaniline

Density Functional Theory (DFT) calculations

Density Functional Theory (DFT) has become a primary method for studying nitroaniline derivatives due to its balance of computational cost and accuracy. nih.gov It is extensively used to model geometric structures, reaction energetics, and electronic properties.

DFT calculations are crucial for determining the stable conformations of N-butyl-2-nitroaniline and the geometries of transition states involved in its reactions. A significant area of study has been the gas-phase dissociation of protonated N-alkyl-2-nitroanilines, including the butyl derivative, following collisional activation. nih.gov

In these studies, geometries of minima and transition states are optimized using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. nih.gov Vibrational frequency analysis is used to confirm that the optimized structures correspond to true minima or first-order saddle points (transition states). nih.gov For protonated this compound, calculations show that protonation can occur on either the amino nitrogen or, more favorably, on an oxygen atom of the nitro group. nih.gov The O-protonated species is a key entry point into various dissociation pathways. nih.gov

A defining structural feature of 2-nitroaniline (B44862) derivatives is the formation of a strong intramolecular hydrogen bond between the amino group (N-H) and one of the oxygen atoms of the adjacent nitro group. acs.orgscispace.com This interaction creates a stable six-membered chelate ring, which significantly influences the molecule's planarity, electron distribution, and chemical reactivity. acs.orgscispace.com DFT calculations confirm the presence and strength of this interaction.

Table 1: Calculated Relative Enthalpies for Dissociation Pathways of Protonated this compound Calculations were performed for the related N-propyl-2-nitroaniline system to probe the general mechanism applicable to N-alkyl-2-nitroanilines. The table illustrates the kind of energetic data obtained via DFT.

| Species | Description | Relative Enthalpy (kJ/mol) |

| M0 | Initial N-protonated species | 0 |

| M1 | O-protonated species | -27 |

| TS1 | Transition state for proton transfer (N to O) | 88 |

| INT1 | Key intermediate after oxygen transfer | -106 |

| TS_acid | Transition state for alkanoic acid elimination | 20 |

| TS_alcohol | Transition state for alcohol elimination | 34 |

Source: Adapted from DFT calculations on N-propyl-2-nitroaniline, which serves as a model for the dissociation of this compound. nih.gov

DFT is instrumental in mapping out potential reaction pathways and calculating their associated activation energies, thereby predicting the most likely chemical transformations. For protonated this compound, a notable gas-phase reaction is its dissociation upon collisional activation. nih.gov The [M+H]⁺ ion of this compound has been shown to dissociate through competitive eliminations of butanoic acid and propanol (B110389). nih.gov

DFT calculations have elucidated the mechanism for these unusual fragmentations. nih.gov The process begins with the protonated molecule, where a proton shift from the nitrogen to the nitro group can occur. nih.gov This leads to an intramolecular oxidation of the N-alkyl chain, with a concomitant reduction of the nitro group. nih.gov A key step involves the transfer of an oxygen atom from the nitro group to a carbon atom on the butyl chain. nih.gov From this common intermediate, the molecule can then eliminate butanoic acid to form an ion product of m/z 107, or it can eliminate propanol. nih.gov DFT calculations of the relative enthalpies of the transition states help to confirm the feasibility of these pathways. nih.gov

Non-covalent interactions play a critical role in the structure and function of molecules. In this compound, the most significant intramolecular non-covalent interaction is the hydrogen bond between the amino proton and an oxygen of the ortho-nitro group, forming a pseudo-six-membered ring. acs.orgscispace.com This interaction enhances molecular stability and planarity of the core aniline (B41778) structure.

Theoretical calculations are widely used to simulate and interpret spectroscopic data. While specific simulated spectra for this compound are not extensively documented in the provided search results, the methodology is well-established for related compounds. For instance, DFT calculations using methods like B3LYP/6-311++G(d,p) are employed to compute vibrational frequencies (FT-IR, Raman), which can be compared with experimental spectra to validate structural assignments. researchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) is used to simulate UV-visible absorption spectra, helping to assign electronic transitions, such as n → π* and π → π* transitions, and to understand the effects of structure and solvent on the absorption maxima. blueberriesconsulting.com For this compound, DFT has been used to augment experimental mass spectrometry data by calculating the energetics of fragmentation pathways, thereby confirming the identity of product ions observed in the CAD (Collisionally Activated Dissociation) spectrum. nih.gov

Molecular Dynamics (MD) simulations: Investigating dynamic behavior and molecular interactions in condensed phases

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions in condensed phases (liquids or solids).

While specific MD simulation studies focused solely on this compound were not identified in the search results, the methodology has been applied to structurally similar molecules. For example, MD simulations have been performed on nitrocellulose plasticized with N-butyl-N-(2-nitroxy-ethyl)nitramine (Bu-NENA) to understand dynamic mechanical properties and relaxation processes at the molecular level. researchgate.netresearchgate.net These studies construct atomistic models and use force fields like COMPASS to simulate the system's behavior at various temperatures, yielding insights into mean-square displacement, volume distribution, and potential energy. researchgate.net Such an approach could be applied to this compound to explore its behavior in a solvent or as part of a material blend, revealing information about solvation dynamics, diffusion, and the conformational flexibility of the butyl chain.

Quantum chemical investigations: Advanced electronic structure analysis

Advanced quantum chemical investigations provide a deeper understanding of the electronic structure of this compound, which governs its reactivity and optical properties. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are frequently performed on related nitroaniline compounds using DFT results. researchgate.netresearchgate.netspringerprofessional.de

NBO analysis can reveal details about intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.net For nitroanilines, there is significant charge delocalization involving the donor amino group, the π-system of the benzene (B151609) ring, and the acceptor nitro group.

The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, the MEP would show a negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic attack or hydrogen bonding. The region around the amino group's hydrogens would show a positive potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also standard. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the energy required for electronic excitation. researchgate.netresearchgate.net In this compound, the HOMO is expected to have significant contributions from the amino group and the phenyl ring, while the LUMO would be primarily localized on the electron-withdrawing nitro group.

Research Applications in Materials Science and Advanced Technologies Utilizing N Butyl 2 Nitroaniline Scaffolds

Role as Intermediates in the Synthesis of Functional Materials

The specific arrangement of functional groups in N-butyl-2-nitroaniline allows it to serve as a foundational molecule for more complex chemical structures. Its reactivity makes it a key starting material for a range of functional materials, from colorants to specialized agricultural chemicals.

This compound and related nitroanilines are important intermediates in the synthesis of dyes and pigments. The amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes, which are a major class of synthetic colorants known for their vibrant colors and stability. chemimpex.comwikipedia.org These dyes find extensive use in the textile and ink industries. chemimpex.com The general class of nitroanilines is used to produce pigments, fungicides, and insecticides. epa.gov While this compound itself is a specific precursor, the broader family of nitroaniline derivatives is integral to the production of a wide array of colorants. chemimpex.comsmolecule.com For instance, 4-(tert-butyl)-2-nitroaniline is noted for its use as a precursor for fluorescent dyes. chembk.com

The N-alkyl nitroaniline framework is a crucial component in the synthesis of various fine chemicals, including those used in agriculture. sci-hub.se Analogs such as 2-nitroaniline (B44862) are employed in the formulation of herbicides and fungicides, contributing to crop protection and agricultural productivity. chemimpex.com The potential applications for 4-butyl-2-nitroaniline (B1593771) in agrochemicals are inferred from these structurally similar compounds. The reactivity of the nitroaniline core allows for its incorporation into more complex molecules designed for specific biological activities. Furthermore, these compounds serve as versatile intermediates for a variety of organic compounds and industrial chemicals. cymitquimica.com

Contributions to Polymer Science and Functional Materials

The utility of the this compound scaffold extends into polymer chemistry, where it contributes to the creation of materials with specialized thermal, mechanical, and energetic properties.

In the polymer industry, nitroaniline derivatives are utilized in the production of specialty polymers. chemimpex.com Specifically, compounds like 2-nitroaniline can function as curing agents, which are essential for cross-linking polymer chains and enhancing the thermal and mechanical properties of the final product, such as in epoxy resins. chemimpex.comtongsingchem.com The N-butyl group in this compound can influence solubility and compatibility with polymer matrices, potentially offering tailored properties for specific applications.

A significant application of this compound derivatives is in the field of energetic materials. nih.gov The derivative N-n-butyl-N-(2-nitroxyethyl)nitramine (Bu-NENA) has been extensively studied as an energetic plasticizer. nih.govresearchgate.net Plasticizers are added to polymer binders like nitrocellulose (NC) in propellants and explosives to improve their mechanical properties and reduce the glass transition temperature. researchgate.net

The current trend in gun propellant development involves replacing non-energetic plasticizers, such as dioctylphthalate (DOP), with energetic ones like Bu-NENA to enhance ballistic performance. nih.gov Studies comparing Bu-NENA-based propellants with DOP-based ones have shown that the former are superior in terms of ballistic performance. nih.gov The addition of Bu-NENA to nitrocellulose significantly lowers the viscosity of the binder, which is a desirable characteristic for processing. researchgate.net

| Property | Bu-NENA (Energetic Plasticizer) | Dioctylphthalate (DOP) (Non-Energetic Plasticizer) | Reference |

|---|---|---|---|

| Ballistic Performance | Superior | Standard | nih.gov |

| Role | Enhances performance by contributing energy | Improves mechanical properties without adding energy | nih.gov |

| Application Trend | Increasingly used to replace non-energetic plasticizers | Being replaced by energetic alternatives | nih.gov |

Electro-optical and Optoelectronic Applications

Nitroaniline derivatives are widely investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. smolecule.come-journals.in These molecules, characterized by an electron donor (amino group) and an acceptor (nitro group) connected by a conjugated π-system, can exhibit large hyperpolarizability, a measure of NLO activity. e-journals.in

Single crystals of the related compound N-butyl-4-nitroaniline (NB4N) have been synthesized and studied for their potential in NLO and optoelectronic devices. researchgate.netspringerprofessional.de This material shows a high efficiency in second harmonic generation (SHG), a key NLO phenomenon. springerprofessional.de Theoretical studies using Density Functional Theory (DFT) have validated its superior NLO properties. springerprofessional.de The fluorescence analysis of NB4N confirmed violet-blue emissions, suggesting possible applications in optoelectronic devices. researchgate.net The unique electronic properties of compounds like N-butyl-4-methyl-2-nitroaniline also make them subjects of study for use in nonlinear optical materials. smolecule.com The substitution of different groups on the aniline (B41778) ring allows for the fine-tuning of these optical properties.

| Property | Finding | Implication | Reference |

|---|---|---|---|

| Optical Band Gap | 4.83 eV | Indicates good optical quality | springerprofessional.de |

| Second Harmonic Generation (SHG) | Confirmed to be efficient | Promising candidate for NLO devices | springerprofessional.de |

| Fluorescence Emission | Violet-blue emissions at 427 nm and 490 nm | Potential for use in light-emitting optoelectronic devices | researchgate.net |

Doping in liquid crystal systems for enhanced electro-optical responses.

The incorporation of guest molecules, or dopants, into liquid crystal (LC) hosts is a well-established strategy for tailoring and enhancing their electro-optical properties for display and photonics applications. While direct studies on this compound as a dopant in liquid crystal systems are not extensively documented in publicly available research, the behavior of structurally similar nitroaniline derivatives provides significant insights into its potential.

A closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has been investigated as a dopant in nematic liquid crystals. optica.orgmdpi.comscispace.com Research has demonstrated that doping a nematic liquid crystal mixture (E7) with BNA can lead to a substantial improvement in the electro-optical response of the liquid crystal cell. mdpi.comscispace.com Specifically, the introduction of BNA has been shown to decrease the rotational viscosity of the liquid crystal, resulting in a significantly faster response time—up to six times faster than the undoped sample. optica.org

Furthermore, the presence of BNA as a dopant has been observed to increase the dielectric anisotropy (Δε) of the liquid crystal mixture. mdpi.com An increase in dielectric anisotropy can lower the threshold voltage required to switch the liquid crystal, which is a desirable characteristic for low-power-consumption devices. mdpi.com The enhanced performance in BNA-doped liquid crystal cells is attributed to a combination of factors, including a decrease in rotational viscosity and threshold voltage, as well as a strong additional restoring force from the spontaneous polarization electric field of the BNA molecules. mdpi.comscispace.com

Interactive Table: Comparison of properties of a pristine liquid crystal and a BNA-doped liquid crystal cell. mdpi.comscispace.com

| Property | Pristine LC Cell | BNA-Doped LC Cell |

| Fall Time Improvement | - | ~5 times faster |

| Rotational Viscosity | Higher | Lowered by ~44% |

| Threshold Voltage | Higher | Lowered by ~25% |

| Dielectric Anisotropy (Δε) | Lower | Increased by ~6% |

Investigation of nonlinear optical properties.

Nonlinear optical (NLO) materials are of great interest for their potential applications in technologies such as optical data storage, signal processing, and frequency conversion. Organic molecules with delocalized π-electron systems and strong electron donor-acceptor groups often exhibit significant NLO responses. acs.org The p-nitroaniline (PNA) molecule is a classic example of such a system, known for its large hyperpolarizability, which is a measure of its second-order nonlinear optical activity. acs.orgpsu.edu

The NLO properties of various derivatives of p-nitroaniline have been studied to understand the structure-property relationships and to design molecules with enhanced NLO characteristics. acs.orgpsu.edunih.gov These studies often involve computational methods, such as Density Functional Theory (DFT), to calculate properties like dipole moment, polarizability (α), and the first hyperpolarizability (β). psu.edu The substitution of alkyl groups at the amino group of the PNA molecule has been shown to enhance hyperpolarizability. psu.edu

While specific experimental or extensive theoretical studies on the nonlinear optical properties of this compound are not widely reported, the properties of analogous compounds suggest that it would possess NLO activity. The core structure, a nitroaniline, provides the necessary donor-acceptor system for intramolecular charge transfer, which is a key mechanism for generating a large NLO response. psu.edu The butyl group, as an electron-donating substituent on the amine, would likely contribute to this effect.

Theoretical studies on related molecules, such as N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, have shown that these systems can exhibit large first static hyperpolarizabilities. smolecule.com The investigation of various nitroaniline derivatives has revealed that the enhancement of NLO properties is often associated with a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). psu.edu

Interactive Table: Calculated Nonlinear Optical Properties of p-Nitroaniline and a Methyl-Substituted Derivative using DFT (B3LYP/6-311G*). psu.edu

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| p-Nitroaniline (PNA) | 7.15 | 83.27 | 789.34 |

| 2-Methyl-4-nitroaniline (MNA) | 6.84 | 91.54 | 1024.45 |

It is important to note that the crystalline form of p-nitroaniline itself has a centrosymmetric structure, which results in the cancellation of the second-order NLO response on a macroscopic level. psu.edu Therefore, research often focuses on derivatives that crystallize in non-centrosymmetric space groups. The specific crystalline structure of this compound would be a critical factor in determining its bulk NLO properties.

Future Research Directions and Challenges in N Butyl 2 Nitroaniline Chemistry

Development of more selective and sustainable synthetic routes.

The traditional synthesis of N-substituted-2-nitroanilines often involves aromatic nucleophilic substitution reactions, for instance, reacting 2-chloronitrobenzene with an appropriate amine. researchgate.net A common commercial method for the parent compound, 2-nitroaniline (B44862), involves the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.org However, a significant challenge lies in developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Future research must focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas of development include:

Advanced Catalytic Systems: There is a pressing need for recyclable heterogeneous catalysts that can facilitate the synthesis with high selectivity. A promising approach is the use of catalysts like V2O5/TiO2 for the selective reduction of nitroarenes, which eliminates the need for stoichiometric metal hydrides or molecular hydrogen. rsc.org

Green Solvents: The exploration of environmentally benign solvent systems is crucial. Ionic liquids, for example, have been shown to be effective media for the nucleophilic substitution reaction of chloronitrobenzenes with amines under microwave irradiation, often resulting in reduced reaction times and high yields. researchgate.net

Metal-Free Reactions: Developing metal-free reduction and coupling reactions is a significant goal for sustainable synthesis. For instance, the use of B2pin2 and KOtBu in isopropanol has been demonstrated for the chemoselective reduction of aromatic nitro compounds to amines. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for N-butyl-2-nitroaniline

| Strategy | Description | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Employing recyclable solid catalysts, such as V2O5/TiO2, for nitro group transformations or C-N coupling reactions. rsc.org | Catalyst reusability, simplified product purification, reduced metal leaching. |

| Ionic Liquid Media | Using ionic liquids as solvents for nucleophilic aromatic substitution reactions. researchgate.net | Low volatility, thermal stability, potential for enhanced reaction rates. |

| Metal-Free Reduction | Utilizing non-metallic reducing agents for the synthesis of amino precursors. researchgate.net | Avoidance of toxic and expensive heavy metal catalysts. |

Advanced mechanistic investigations of complex reaction cascades.

This compound can participate in complex reaction cascades, such as the formation of heterocyclic compounds like benzimidazoles through redox condensation with alcohols. researchgate.net A primary challenge is the elucidation of the precise mechanisms governing these multi-step transformations. Understanding the reaction pathways, identifying transient intermediates, and characterizing transition states are essential for optimizing reaction conditions and maximizing the yield of desired products.

Future research should leverage advanced analytical and spectroscopic techniques to probe these complex reactions in real-time. The detection of intermediates through methods like GC-MS provides crucial insights into the reaction sequence. researchgate.net Kinetic studies, such as those performed on the reactions between 1,2-dinitrobenzene and aliphatic primary amines, can help unravel the underlying mechanisms of N-alkylation. chem960.com A deeper understanding of these cascades will enable the rational design of more efficient and selective synthetic protocols.

Exploration of novel applications in emerging technologies.

Historically, this compound has served as a vital intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals. chem960.comchemimpex.com Its utility extends to the production of azo dyes for textiles and as a precursor for herbicides and fungicides. chemimpex.com However, the unique electronic and structural features imparted by the nitro and N-butyl groups suggest that its potential applications are far from exhausted.

A significant opportunity lies in exploring its use in emerging technologies:

Materials Science: The compound could serve as a monomer or curing agent in the production of specialty polymers, potentially improving their thermal and mechanical properties. chemimpex.com

Energetic Materials: Related N-butyl nitro-compounds, such as N-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA), have been investigated as high-performance plasticizers for nitrocellulose in propellants, demonstrating better plasticizing efficiency than traditional materials like nitroglycerin. nih.gov This suggests a potential avenue for this compound derivatives in the field of energetic materials.

Organic Electronics: The electron-withdrawing nature of the nitro group could make this compound and its derivatives suitable for investigation in organic electronic materials, such as semiconductors or components in charge-transfer complexes.

Synergistic integration of computational and experimental methodologies.

The synergy between computational chemistry and experimental studies presents a powerful paradigm for accelerating research into this compound. Molecular modeling and simulation can provide profound insights into molecular properties, reaction mechanisms, and material performance, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing.

For instance, molecular dynamic simulations have been successfully used to explore the interaction between plasticizers and polymers at a molecular level, calculating parameters like binding energy and free volume to explain experimental observations. nih.gov Similarly, Density Functional Theory (DFT) calculations are invaluable for understanding the activation of functional groups on catalyst surfaces, providing a molecular-level picture of reaction mechanisms. rsc.org The integration of these computational tools with empirical data will be crucial for the rational design of new catalysts, the prediction of novel properties, and the optimization of reaction pathways involving this compound.

Table 2: Synergistic Computational and Experimental Approaches

| Area of Investigation | Computational Method | Experimental Technique | Combined Outcome |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) rsc.org | Kinetic Studies, In-situ Spectroscopy | Elucidation of reaction pathways and transition states for process optimization. |

| Material Properties | Molecular Dynamics (MD) Simulations nih.gov | SEM, Tensile Strength Testing nih.gov | Understanding structure-property relationships for designing new materials. |

Addressing environmental persistence and transformation in engineered systems.

The environmental fate of this compound is a critical area that demands further investigation. Data on the parent compound, 2-nitroaniline, indicates that it can be considered persistent and is not readily biodegradable. oecd.org It is also recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com The addition of the n-butyl group increases the molecule's lipophilicity, which could alter its environmental behavior regarding bioaccumulation and sorption to sediment.

Future research must focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound.

Transformation Products: Characterizing the intermediate and final products of its degradation in various environmental compartments and engineered systems, such as wastewater treatment plants.

Ecotoxicity Assessment: Conducting a thorough assessment of the toxicity of this compound and its potential transformation products to various organisms.

Understanding its environmental persistence and transformation is essential for developing effective remediation strategies and ensuring its safe use in industrial applications. oecd.orgfishersci.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-chloronitrobenzene |

| 2-nitroaniline |

| N-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA) |

| Nitroglycerin |

| 1,2-dinitrobenzene |

| Benzimidazole (B57391) |

| V2O5/TiO2 (Vanadium pentoxide/Titanium dioxide) |

| B2pin2 (Bis(pinacolato)diboron) |

Q & A

Q. What are the established synthetic routes for N-butyl-2-nitroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nitration of N-butyl-aniline derivatives followed by purification. Key factors include:

- Nitration Conditions : Use of mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition .

- Alkylation : Butyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

- Purity Assessment : HPLC or GC-MS (using surrogate standards like phenol-d6 or 2-chlorophenol-d4 for calibration) .

- Yield Optimization : Monitor reaction progression with TLC and adjust stoichiometry to minimize byproducts like nitroso derivatives .

Q. What analytical techniques are recommended for structural elucidation and purity validation?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂) and butyl (-C₄H₉) groups; compare with 2-nitroaniline reference spectra .

- FT-IR : Confirm nitro group absorption bands near 1520 cm⁻¹ and 1350 cm⁻¹ .

- Chromatography :

- Reverse-phase HPLC : Use C18 columns with acetonitrile/water mobile phases; quantify impurities against certified standards (e.g., 2-nitroaniline standard) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Keep in amber glass vials at 0–6°C to prevent photodegradation and thermal decomposition .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, analyzing purity via HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Probes :

- Use DFT calculations to map electron density distribution; nitro groups at the ortho position deactivate the ring, reducing electrophilic substitution rates .

- Compare Hammett substituent constants (σ) for nitro (-NO₂: σ = 0.78) to predict reaction pathways .

- Experimental Validation :

- Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis; monitor regioselectivity via LC-MS .

Q. How can contradictory data on the compound’s biological activity be systematically resolved?

- Methodological Answer :

- Data Triangulation :

- Replicate assays (e.g., cytotoxicity) across multiple cell lines (HEK293, HepG2) with standardized NIH preclinical guidelines (e.g., reporting cell passage numbers and culture conditions) .

- Validate metabolomic pathways using LC-HRMS and compare with in silico predictions (e.g., PubChem’s BioActivity data) .

- Statistical Rigor :

- Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.